molecular formula C16H18N2O3 B8367113 3-(2-hydroxyethyl)-N-(4-methoxybenzyl)isonicotinamide

3-(2-hydroxyethyl)-N-(4-methoxybenzyl)isonicotinamide

Cat. No. B8367113
M. Wt: 286.33 g/mol
InChI Key: SSELJBOPPIZSCL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

3-(2-Hydroxyethyl)-N-(4-methoxybenzyl)isonicotinamide (220 mg, 0.769 mmol) was reacted with PPh3 (403 mg, 1.538 mmol), DEAD (0.15 mL, 0.922 mmol) and THF (10 mL) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 300 mg of the product. LCMS: 66.95%, m/z=269.0 (M+1)
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
403 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:21]=[N:20][CH:19]=[CH:18][C:5]=1[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[O:7].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:8]2[CH2:2][CH2:3][C:4]3[C:5](=[CH:18][CH:19]=[N:20][CH:21]=3)[C:6]2=[O:7])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
OCCC1=C(C(=O)NCC2=CC=C(C=C2)OC)C=CN=C1
Name
Quantity
403 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
DEAD
Quantity
0.15 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(C3=CC=NC=C3CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 145.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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